Benzenemethanamine, 4-(phenylmethyl)-
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Overview
Description
Benzenemethanamine, 4-(phenylmethyl)-: is an organic compound with the molecular formula C14H15N . It is a derivative of benzenemethanamine, where the amine group is substituted at the fourth position with a phenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing benzenemethanamine, 4-(phenylmethyl)- involves the reductive amination of benzylamine with benzaldehyde. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild conditions.
Grignard Reaction: Another method involves the reaction of benzylmagnesium chloride with benzylamine, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of benzenemethanamine, 4-(phenylmethyl)- often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenemethanamine, 4-(phenylmethyl)- can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Sulfonyl chlorides
Major Products Formed:
Oxidation: Imines, Nitriles
Reduction: Secondary amines
Substitution: Alkylated or halogenated derivatives
Scientific Research Applications
Chemistry: Benzenemethanamine, 4-(phenylmethyl)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems, including enzyme inhibition and receptor binding.
Industry: In the industrial sector, benzenemethanamine, 4-(phenylmethyl)- is used in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of benzenemethanamine, 4-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Benzenemethanamine, 4-methyl-: This compound has a methyl group at the fourth position instead of a phenylmethyl group.
Benzenemethanamine, 4-methoxy-: This compound has a methoxy group at the fourth position.
Benzenemethanamine, N-phenyl-: This compound has a phenyl group attached to the nitrogen atom.
Uniqueness: Benzenemethanamine, 4-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
100710-32-5 |
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Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(4-benzylphenyl)methanamine |
InChI |
InChI=1S/C14H15N/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11,15H2 |
InChI Key |
IRUTVSZVDCXMSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CN |
Origin of Product |
United States |
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